5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one

isoxazole synthesis trifluoromethylation heterocyclic chemistry

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is the essential CF3‑oxime precursor for constructing 4-(trifluoromethyl)isoxazoles with demonstrated anticancer activity. Unlike non-fluorinated 4-(hydroxyimino)pentan-2-one or 1,1,1-trifluoroacetone oxime, its α‑methylene ketone group enables the critical cyclocondensation cascade. Physical organic chemists choose it as a solvent‑dependent conformational probe for radical studies, and coordination chemists rely on its clean N,O‑bidentate framework to avoid the polynuclear complexity of hexafluoro alcohol‑oxime analogues. For rapid in‑process QC, a database‑verified GC‑MS spectrum is available. Select this compound for predictable reactivity and spectroscopic traceability.

Molecular Formula C5H6F3NO2
Molecular Weight 169.10 g/mol
CAS No. 142071-90-7
Cat. No. B12556371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one
CAS142071-90-7
Molecular FormulaC5H6F3NO2
Molecular Weight169.10 g/mol
Structural Identifiers
SMILESCC(=O)CC(=NO)C(F)(F)F
InChIInChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3
InChIKeyNGBGOHIPOFNWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one (CAS 142071-90-7): Core Chemical Identity and Functional Classification for Procurement


5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is a fluorinated 1,3-diketone mono-oxime bearing a terminal trifluoromethyl group. This low-molecular-weight (169.10 g/mol) building block serves as a synthetic precursor to trifluoromethyl-substituted isoxazoles and isoxazolines via cyclocondensation or photoredox-mediated nitrile oxide generation, and participates in the formation of iminoxy radicals upon reaction with nitrogen dioxide, enabling applications in spin-trapping studies [1] [2].

Procurement Risk: Why 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one Cannot Be Replaced by Generic Trifluoromethyl Ketones or Simple Oximes


Direct substitution with non-fluorinated 4-(hydroxyimino)pentan-2-one or mono-trifluoromethyl ketones such as 1,1,1-trifluoroacetone oxime is chemically invalid because the α-methylene activation provided by the 2-keto group is essential for the cyclocondensation cascade that yields 4-(trifluoromethyl)isoxazoles . Similarly, replacement with the fully fluorinated analogue 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one oxime introduces an additional hydroxyl group that alters metal-chelation geometry and diastereoselectivity in imino-alkoxy complex formation, making it unsuitable for applications requiring the simpler N,O-bidentate ligand framework [1].

Quantitative Differentiation Evidence: 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one vs. Closest Structural Analogs


Cyclocondensation Reactivity: Exclusive Access to 4-Trifluoromethyl Isoxazoles vs. Non-Fluorinated Analog

The target compound reacts via tandem trifluoromethyloximation / cyclization / elimination to produce 4-(trifluoromethyl)isoxazoles, a transformation that is structurally impossible for the non-fluorinated congener 4-(hydroxyimino)pentan-2-one, which lacks the CF3 group required for the final elimination step and yields only non-fluorinated isoxazoles under analogous conditions . This represents a categorical (binary) differentiation rather than a scalar difference.

isoxazole synthesis trifluoromethylation heterocyclic chemistry

Stable Iminoxy Radical Generation: Unique Solvent-Dependent Conformational Behavior vs. Non-Fluorinated Oximes

The reaction of 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one (as its enol form derived from trifluoroacetylacetone) with NO2 generates stable iminoxy radicals that exhibit a drastic solvent-dependent conformational shift, a property reported specifically for the trifluoroacetylacetone-derived oxime system [1]. Non-fluorinated acetylacetone oxime produces iminoxy radicals under similar conditions, but the electron-withdrawing CF3 group alters the thermodynamic stability and hyperfine coupling constants of the resulting radical, enabling distinct EPR spectroscopic signatures.

spin trapping iminoxy radical EPR spectroscopy

Simplified N,O-Bidentate Chelation Motif: Controlled Dinuclear vs. Mononuclear Complex Geometry Relative to Hexafluoro Analogue

The target compound, lacking the additional tertiary alcohol group present in 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one oxime (HFDA-oxime), provides a simpler N,O-bidentate chelation framework upon condensation with amines in the presence of transition metals [1]. The HFDA-oxime analogue, which contains both oxime and tertiary alcohol donors, can form more complex polynuclear structures involving bridging alkoxide ligands, whereas the target compound is structurally constrained to mononuclear or simple dinuclear motifs with more predictable stoichiometry (metal:ligand = 1:2) [1].

coordination chemistry fluorinated ligands imino-alkoxy complexes

Validated GC-MS Spectral Fingerprint: Confirmed Identity for Analytical Quality Control vs. Uncharacterized Analogs

A certified GC-MS spectrum is available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 2hCYPOZOgcU), providing a validated EI-MS fingerprint for identity verification of 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one [1]. In contrast, the non-fluorinated analog 4-(hydroxyimino)pentan-2-one and the hexafluoro analog HFDA-oxime lack equivalent publicly accessible, database-curated mass spectra, complicating routine QC/QA batch confirmation.

analytical chemistry quality control mass spectrometry

Optimal Application Scenarios for 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one Based on Differentiated Evidence


Synthesis of 4-Trifluoromethyl Isoxazole Pharmacophores for Drug Discovery

Medicinal chemistry teams building libraries of CF3-substituted heterocycles should select this compound as the oxime precursor of choice. The tandem trifluoromethyloximation/cyclization/elimination protocol converts α,β-unsaturated carbonyl substrates directly into 4-(trifluoromethyl)isoxazoles, a chemotype with demonstrated anticancer activity. The non-fluorinated analog cannot access this product class, and alternative trifluoromethylation routes require pre-functionalized isoxazole scaffolds.

Spin-Trapping and EPR Probe Development Utilizing Solvent-Responsive Iminoxy Radicals

Physical organic chemists investigating solvent effects on radical conformation can leverage the target compound's demonstrated drastic solvent-dependent conformational isomerism [1]. This property makes it a valuable probe for studying microsolvation environments and hydrogen-bonding effects on open-shell species, a capability not offered by hydrocarbon-based oxime spin traps.

Controlled Synthesis of Mono- and Dinuclear Transition Metal Complexes with Predictable Stoichiometry

Coordination chemists seeking well-defined N,O-chelating ligands for magnetic materials or catalysis research should procure this compound rather than the hexafluoro alcohol-oxime analogue (HFDA-oxime). The absence of a competing tertiary alcohol donor eliminates the formation of polynuclear structures with variable stoichiometry, enabling cleaner structure-property relationships in metal complex studies [2].

Analytical Reference Standard for GC-MS Identity Verification in Multi-Step Synthetic Routes

Process chemistry and analytical QC groups integrating this building block into multi-step syntheses benefit from the availability of a curated, database-verified GC-MS spectrum [3]. This enables rapid in-process identity checks without requiring isolation or independent synthesis of the oxime intermediate, a distinct advantage over structurally similar but spectroscopically uncharacterized trifluoromethyl oximes.

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